4-Isocyanato-3-methylbenzoyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
131457-71-1 |
|---|---|
Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.602 |
IUPAC Name |
4-isocyanato-3-methylbenzoyl chloride |
InChI |
InChI=1S/C9H6ClNO2/c1-6-4-7(9(10)13)2-3-8(6)11-5-12/h2-4H,1H3 |
InChI Key |
GVOKXMIEPNNLDB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)Cl)N=C=O |
Synonyms |
Benzoyl chloride, 4-isocyanato-3-methyl- (9CI) |
Origin of Product |
United States |
Synthesis and Manufacturing Methodologies
The synthesis of a molecule like 4-isocyanato-3-methylbenzoyl chloride, which contains both an isocyanate and an acyl chloride group, requires careful strategic planning to manage the reactivity of these two functionalities. The starting material for many potential routes is 4-amino-3-methylbenzoic acid. chemicalbook.comnih.gov The core challenge lies in the selective transformation of the amino and carboxylic acid groups.
The conversion of an aromatic amine to an isocyanate is a cornerstone of industrial chemistry.
Phosgenation: The most traditional and widely used industrial method for producing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). researchgate.netnih.gov This process can be conducted in either the liquid or gas phase. nih.gov In a potential synthesis of this compound, this would involve the phosgenation of an amino-substituted precursor. However, the high toxicity of phosgene has driven the development of alternative, safer methods. nwo.nlgoogle.com
Phosgene-Free Methods: A significant area of research focuses on developing phosgene-free routes to isocyanates. One such method is the reductive carbonylation of nitroaromatics in the presence of a catalyst, such as palladium. nwo.nl This approach could theoretically start from 3-methyl-4-nitrobenzoic acid. Another prominent phosgene-free approach is the thermal decomposition of carbamates, which themselves can be synthesized from amines using reagents like dimethyl carbonate or urea (B33335). nih.gov
The Curtius rearrangement is a versatile and widely utilized method for converting carboxylic acids into isocyanates under mild conditions. nih.govnih.gov The reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas. nih.govwikipedia.org
The general mechanism involves:
Acyl Azide Formation: The carboxylic acid is first converted into an acyl azide. This can be achieved by several methods, including the reaction of an acyl chloride with sodium azide, or by treating the carboxylic acid directly with reagents like diphenylphosphoryl azide (DPPA). nih.govthermofisher.com
Thermal or Photochemical Rearrangement: The acyl azide is then heated or exposed to UV light, causing it to lose N₂ gas and rearrange to the isocyanate. wikipedia.org A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups in the starting material. nih.govwikipedia.org
This method is highly relevant to the synthesis of this compound, as the carboxylic acid group of a suitable precursor could be converted to the isocyanate.
Beyond the major pathways of phosgenation and Curtius rearrangement, other methods for isocyanate synthesis exist. For instance, isocyanates can be formed from the reaction of formamides with diorganocarbonates. google.com The Hofmann rearrangement of amides and the Lossen rearrangement of hydroxamic acids are also classic name reactions that yield isocyanates, though they are less commonly used for the direct synthesis from carboxylic acids compared to the Curtius rearrangement.
Synthesizing a bifunctional molecule like this compound requires a multi-step approach where the introduction and transformation of functional groups are carefully sequenced.
A stepwise approach, starting from 4-amino-3-methylbenzoic acid, would be necessary to avoid unwanted side reactions between the amino/isocyanate and carboxylic acid/acyl chloride moieties. Two plausible stepwise routes are:
Route A: Isocyanate formation followed by acyl chloride formation
Protection of the carboxylic acid: The carboxylic acid group of 4-amino-3-methylbenzoic acid could be protected, for example, as a methyl or ethyl ester. orgsyn.orgchemicalbook.com This would yield methyl 4-amino-3-methylbenzoate.
Isocyanate formation: The amino group of the protected intermediate would then be converted to an isocyanate using either phosgenation or a phosgene-free method.
Deprotection and chlorination: The protecting group would be removed to regenerate the carboxylic acid, which would then be converted to the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. tandfonline.com
Route B: Acyl chloride formation followed by isocyanate formation
Protection of the amino group: The amino group of 4-amino-3-methylbenzoic acid could be protected, for instance, as an amide.
Acyl chloride formation: The carboxylic acid group of the protected intermediate would be converted to the acyl chloride.
Deprotection and isocyanate formation: The protecting group on the nitrogen would be removed, and the resulting amino group converted to the isocyanate.
An alternative to protection/deprotection strategies in Route B could involve the direct conversion of the carboxylic acid to an acyl azide, which is then rearranged to the isocyanate via the Curtius rearrangement. organic-chemistry.org For example, 4-amino-3-methylbenzoic acid could be converted to 4-azidocarbonyl-3-methylbenzoyl chloride, which would then undergo the Curtius rearrangement.
One-pot syntheses are highly desirable as they can increase efficiency and reduce waste. For the synthesis of this compound, a one-pot Curtius rearrangement from the corresponding carboxylic acid could be envisioned. organic-chemistry.org For example, a process where 4-amino-3-methylbenzoic acid is first converted to its acyl chloride, and then in the same pot, reacted with an azide source to form the acyl azide, which then rearranges to the isocyanate, could be a potential, albeit challenging, one-pot sequence. Continuous flow chemistry offers a promising platform for such multi-step, one-pot reactions, especially for potentially hazardous intermediates like acyl azides and isocyanates. rsc.orgthieme-connect.com
The successful laboratory synthesis of this compound would require careful optimization of various parameters to maximize yield and purity.
Key Optimization Parameters:
Reaction Temperature: The temperature for both the isocyanate and acyl chloride formation steps would need to be carefully controlled to prevent side reactions and decomposition.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy would be crucial to determine the optimal reaction time.
Reagent Stoichiometry: The molar ratios of the reactants and any catalysts would need to be optimized to ensure complete conversion and minimize byproducts.
Solvent Choice: The choice of solvent is critical, as it must be inert to the reactive functional groups and facilitate the desired transformations.
Scalability: Scaling up the synthesis from a laboratory to a larger scale introduces several challenges. For reactions involving hazardous reagents like phosgene or intermediates like acyl azides, safety is a primary concern. Continuous flow reactors are increasingly being used for the scalable and safe synthesis of isocyanates via the Curtius rearrangement, as they allow for better control of reaction parameters and minimize the accumulation of hazardous intermediates. rsc.orgthieme-connect.comresearchgate.net The purification of the final product, likely through distillation or chromatography, would also need to be considered for scalability.
Chemical Reactivity and Reaction Mechanisms
Reactivity of the Isocyanate Functionality
The isocyanate group is a potent electrophile, characterized by the cumulative double bonds that render the central carbon atom electron-deficient and thus highly susceptible to nucleophilic attack. poliuretanos.netrsc.org The reactivity of the isocyanate is enhanced by electron-withdrawing groups on the aromatic ring, which further increase the electrophilicity of the carbonyl carbon. rsc.org Reactions with nucleophiles typically proceed via a nucleophilic addition mechanism. rsc.orgresearchgate.net
Isocyanates readily react with compounds containing hydroxyl groups, such as alcohols and water.
Reaction with Alcohols: The reaction between an isocyanate and an alcohol yields a urethane (B1682113) (also known as a carbamate). wikipedia.orgkuleuven.be This reaction is exothermic and forms the basis of polyurethane chemistry. kuleuven.be The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group, followed by a proton transfer. rsc.org The reactivity of alcohols with isocyanates is influenced by steric hindrance, with primary alcohols being more reactive than secondary alcohols. poliuretanos.netkuleuven.be While the reaction can proceed without a catalyst, it is often accelerated by catalysts such as tertiary amines or organometallic compounds. poliuretanos.netresearchgate.net
Reaction with Water: Water reacts with isocyanates in a two-step process. The initial nucleophilic addition of water forms an unstable carbamic acid intermediate. researchgate.net This intermediate then spontaneously decomposes, eliminating carbon dioxide to produce a primary amine. wikipedia.orgresearchgate.net The newly formed amine is itself a potent nucleophile and can react with another isocyanate molecule to form a urea (B33335) linkage. researchgate.net This reaction is fundamental in the production of polyurethane foams, where the generated carbon dioxide acts as a blowing agent. wikipedia.org
Table 1. Reactions of Isocyanate with Oxygen-Containing Nucleophiles.
Primary and secondary amines react rapidly with isocyanates to form substituted ureas. wikipedia.orgresearchgate.net This reaction is generally much faster than the corresponding reaction with alcohols or water and typically does not require a catalyst. poliuretanos.netresearchgate.netrsc.org The high nucleophilicity of the nitrogen atom in amines drives the swift addition to the isocyanate's carbonyl carbon. mdpi.com Aliphatic amines tend to react more quickly than aromatic amines, whose nucleophilicity is reduced by the delocalization of the nitrogen lone pair into the aromatic ring. poliuretanos.net
Thiols react with isocyanates to produce thiocarbamates. rsc.orgresearchgate.net Under neutral conditions, this reaction is generally slower than the reaction with alcohols. researchgate.netrsc.org However, the reaction is efficiently catalyzed by bases, such as tertiary amines. rsc.orgresearchgate.net The base deprotonates the thiol to form a thiolate anion, which is a significantly more potent nucleophile and reacts readily with the isocyanate. rsc.orgmsu.edu The kinetics of the amine-catalyzed reaction are typically first-order with respect to the concentrations of the isocyanate, thiol, and amine catalyst. researchgate.net
Table 2. Comparative Reactivity of Isocyanate with N, O, and S-Containing Nucleophiles.
Isocyanates can undergo cycloaddition reactions with three-membered rings like epoxides (oxiranes). The reaction of an isocyanate with an epoxide, typically at elevated temperatures and in the presence of a catalyst, yields a five-membered heterocyclic ring known as a 2-oxazolidone. kpi.uabeilstein-journals.org This reaction is an efficient method for synthesizing these important heterocyclic structures. researchgate.net A variety of catalysts can be employed, including phosphonium (B103445) halides. google.com The mechanism involves the nucleophilic attack by a catalyst on the epoxide, followed by reaction with the isocyanate.
In the presence of specific catalysts, isocyanates can react with themselves to form cyclic trimers. wikipedia.org This process, known as cyclotrimerization, results in the formation of a highly stable, six-membered heterocyclic structure called an isocyanurate (a 1,3,5-triazine-2,4,6-trione). nih.gov This reaction is crucial for producing polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability. nih.gov A wide range of catalysts can initiate trimerization, including tertiary amines, phosphines, and various metal carboxylates like potassium acetate (B1210297). nih.govoup.comrsc.org The generally accepted mechanism for anionic trimerization involves the initial nucleophilic attack of a catalyst on the isocyanate's carbon, creating an anionic intermediate that then sequentially adds two more isocyanate molecules before cyclizing to release the catalyst. nih.gov
Reactivity of the Acyl Chloride Functionality
The acyl chloride group is one of the most reactive derivatives of carboxylic acids. chemistrystudent.comchemguide.co.uk Its high reactivity stems from the significant partial positive charge on the carbonyl carbon, which is induced by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. chemistrystudent.com Furthermore, the chloride ion is an excellent leaving group, which facilitates substitution reactions. youtube.com
The primary reaction mechanism for acyl chlorides is nucleophilic acyl substitution. fiveable.memasterorganicchemistry.comlibretexts.org This is a two-step process involving an addition-elimination sequence. chemistrystudent.comsavemyexams.com
Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate. libretexts.org
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group. libretexts.org
This functionality allows 4-Isocyanato-3-methylbenzoyl chloride to react vigorously with a variety of nucleophiles. wikipedia.org For instance, it reacts with water (hydrolysis) to form the corresponding carboxylic acid, with alcohols (alcoholysis) to form esters, and with ammonia (B1221849) or amines (aminolysis) to form amides. chemistrystudent.comsavemyexams.comwikipedia.org These reactions are typically rapid and often exothermic. chemguide.co.uk Due to the high reactivity of the acyl chloride, these reactions can often be performed selectively in the presence of the isocyanate group by controlling the reaction conditions, such as temperature, as the isocyanate group may require higher temperatures or specific catalysts for certain reactions.
Table 3. Summary of Nucleophilic Acyl Substitution Reactions for the Acyl Chloride Group.
Mentioned Compounds
Acylation Reactions with Various Nucleophiles (e.g., Alcohols, Amines)
The acyl chloride moiety of this compound is a potent acylating agent. It readily reacts with nucleophiles such as alcohols and amines via a nucleophilic acyl substitution mechanism, which is generally characterized as an addition-elimination reaction. savemyexams.comchemistrystudent.com
With alcohols, the reaction yields esters. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. wikipedia.org This is followed by the elimination of a chloride ion and a proton to form the corresponding ester and hydrogen chloride. savemyexams.com Similarly, primary and secondary amines react vigorously to produce N-substituted amides. savemyexams.comchemguide.co.ukchemguide.co.uk The reaction with amines is typically faster than with alcohols due to the higher nucleophilicity of nitrogen compared to oxygen. In these reactions, a second equivalent of the amine is often required to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. chemguide.co.uk
The general mechanism involves the formation of a tetrahedral intermediate after the initial nucleophilic attack on the carbonyl carbon. wikipedia.org This intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. libretexts.orgchemistrysteps.com
| Nucleophile | Reagent Example | Product Structure | Product Class |
| Alcohol | Ethanol (CH₃CH₂OH) | Ester | |
| Primary Amine | Ethylamine (CH₃CH₂NH₂) | N-substituted Amide |
Hydrolysis and Other Competitive Decomposition Pathways
This compound is highly sensitive to moisture due to the reactivity of both functional groups with water.
Acyl Chloride Hydrolysis : The acyl chloride group undergoes rapid hydrolysis upon contact with water to form the corresponding carboxylic acid (4-isocyanato-3-methylbenzoic acid) and hydrogen chloride. savemyexams.comdocbrown.infoyoutube.com This reaction proceeds through the same nucleophilic addition-elimination mechanism seen with other nucleophiles, with water acting as the nucleophile. libretexts.org This is typically a vigorous and highly exothermic reaction. chemistrystudent.com
Isocyanate Hydrolysis : The isocyanate group also reacts with water, but generally at a slower rate than the acyl chloride. This reaction initially forms an unstable carbamic acid intermediate. stackexchange.comwernerblank.com This intermediate spontaneously decarboxylates (loses CO₂) to yield a primary amine (4-amino-3-methylbenzoyl chloride). researchgate.net The newly formed amine is itself a nucleophile and can react with another molecule of this compound, leading to the formation of urea derivatives, which can result in complex product mixtures if the reaction is not controlled.
Given the high reactivity of acyl chlorides, the primary and fastest decomposition pathway in the presence of water is the hydrolysis of the acyl chloride function.
Interplay of Functional Groups and Chemoselectivity
The dual functionality of this compound presents opportunities for selective reactions, which hinge on the different reactivity levels of the acyl chloride and isocyanate groups.
Selective Reactions in Multifunctional Systems
Acyl chlorides are generally more reactive towards nucleophiles than isocyanates. libretexts.orgtardigrade.inlibretexts.org This difference in reactivity allows for chemoselective transformations where nucleophiles can be directed to react preferentially with the acyl chloride group while leaving the isocyanate group intact.
This selectivity is most pronounced with nucleophiles like alcohols and primary or secondary amines. By carefully controlling the reaction conditions, particularly temperature, it is possible to achieve selective acylation. For instance, carrying out the reaction at low temperatures (e.g., 0 °C or below) favors the kinetic product, which is formed from the attack on the more electrophilic acyl chloride carbon. This allows for the synthesis of molecules that retain the reactive isocyanate functionality for subsequent chemical modifications.
| Nucleophile | Reaction Condition | Major Product |
| R-OH (Alcohol) | Low Temperature (e.g., 0°C) | 4-Isocyanato-3-methylbenzoic acid ester |
| R-NH₂ (Primary Amine) | Low Temperature (e.g., 0°C), 2 equivalents | N-Alkyl-4-isocyanato-3-methylbenzamide |
| H₂O (Water) | Uncontrolled | Mixture of hydrolysis products |
Control of Reaction Kinetics and Thermodynamics
Control over the reaction outcome in multifunctional systems like this compound is achieved by manipulating kinetic and thermodynamic parameters.
Kinetic Control : As mentioned, low temperatures significantly favor the reaction at the more reactive acyl chloride site. The activation energy for the acylation reaction is lower than that for the reaction with the isocyanate, making it the faster process. The choice of solvent can also influence selectivity, with non-polar aprotic solvents often being preferred to minimize side reactions.
Thermodynamic Control : At higher temperatures, the reaction may proceed to the most thermodynamically stable products. This could lead to a loss of selectivity, with reactions occurring at both the acyl chloride and isocyanate sites. Furthermore, catalysts can alter the reaction pathways. While many acylation reactions proceed without a catalyst, the addition of a base like pyridine (B92270) can accelerate the reaction. wikipedia.org However, tertiary amines can also catalyze isocyanate reactions (e.g., trimerization or reaction with alcohols), potentially compromising chemoselectivity. Therefore, for selective acylation, non-nucleophilic bases or simply the use of excess amine nucleophile is often preferred to scavenge the HCl byproduct.
Mechanistic Studies of Key Transformation Pathways
Understanding the reaction mechanisms and the intermediates involved is crucial for predicting and controlling the chemical behavior of this compound.
Elucidation of Reaction Intermediates
Tetrahedral Intermediate in Acylation : The key intermediate in the acylation reactions of the benzoyl chloride group is a transient tetrahedral species. wikipedia.orglibretexts.org This intermediate forms when the nucleophile (e.g., an alcohol or amine) adds to the carbonyl carbon, breaking the C=O pi bond. This species is generally unstable and not isolated. rsc.org It rapidly collapses by ejecting the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond and yield the final acylated product. chemistrysteps.com While its existence has been a subject of discussion, recent studies have provided direct evidence for such intermediates in the reactions of acyl chlorides. rsc.orgrsc.org
Carbamic Acid in Isocyanate Hydrolysis : For reactions involving the isocyanate group, such as hydrolysis, the primary intermediate is a carbamic acid. wernerblank.com This species is formed by the addition of water across the N=C bond of the isocyanate. Carbamic acids are notoriously unstable and readily decompose via decarboxylation to form a primary amine and carbon dioxide. stackexchange.comresearchgate.net This transient intermediate is fundamental to understanding the formation of amines and subsequent urea byproducts during the hydrolysis of isocyanates.
Kinetic and Thermodynamic Analysis of Reaction Pathways
Reactivity of the Isocyanate Group
Aromatic isocyanates are versatile electrophiles that readily react with a variety of nucleophiles, most notably alcohols, amines, and water, to form urethanes, ureas, and carbamic acids (which are unstable and typically decompose to amines), respectively.
Kinetic Analysis of Isocyanate Reactions: The reactions of aryl isocyanates with alcohols have been the subject of numerous kinetic studies. The activation energies for these reactions are generally in the range of 17–54 kJ/mol. nih.gov For instance, the reaction of phenyl isocyanate with n-butanol has a reported activation energy of 8.1 kcal/mol (approximately 33.9 kJ/mol), while the reaction with the more sterically hindered secondary-butyl alcohol has a slightly higher activation energy of 9.9 kcal/mol (approximately 41.4 kJ/mol). cdnsciencepub.com The reaction rate is also influenced by the solvent and the potential for self-catalysis by the alcohol molecules. nih.gov Reactions with amines are typically much faster than with alcohols. For example, the reactions of primary aliphatic amines with aromatic isocyanates are often too rapid to be monitored by standard batch methods, with reaction half-lives on the order of milliseconds. umn.edu
Thermodynamic Analysis of Isocyanate Reactions: The reactions of isocyanates are generally exothermic. The heats of reaction for phenyl isocyanate with various butyl alcohols have been measured, providing insight into the thermodynamic driving force of urethane formation. researchgate.net Computational studies, such as those using the G4MP2 thermochemistry model for the reaction of phenyl isocyanate with 1-propanol, have also been employed to determine the thermochemical properties of these reaction pathways, including relative enthalpies and Gibbs free energies. nih.gov
| Reactants | Parameter | Value | Reference |
|---|---|---|---|
| Aryl isocyanates + Alcohols | Activation Energy (Ea) | 17–54 kJ/mol | nih.gov |
| Phenyl isocyanate + n-Butanol | Activation Energy (Ea) | ~33.9 kJ/mol (8.1 kcal/mol) | cdnsciencepub.com |
| Phenyl isocyanate + sec-Butanol | Activation Energy (Ea) | ~41.4 kJ/mol (9.9 kcal/mol) | cdnsciencepub.com |
| Phenyl isocyanate + Butyl alcohols | Heat of Reaction (ΔH) | Exothermic | researchgate.net |
Reactivity of the Acyl Chloride Group
The benzoyl chloride moiety is a classic example of a highly reactive acyl halide. The carbon atom of the carbonyl group is rendered significantly electrophilic by the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophilic attack. docbrown.info
Kinetic Analysis of Acyl Chloride Reactions: Acyl chlorides react rapidly, and often violently, with nucleophiles. libretexts.orgnoaa.gov The reaction with primary amines, for instance, proceeds through a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk The initial step is the rapid addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion to regenerate the carbonyl double bond. docbrown.info These reactions are generally much faster than the corresponding reactions of isocyanates.
Thermodynamic Analysis of Acyl Chloride Reactions: The reactions of acyl chlorides are thermodynamically very favorable. For example, the hydrolysis of benzoyl chloride to benzoic acid and hydrochloric acid is an exothermic process. wikipedia.org The standard enthalpy of formation for liquid benzoyl chloride is approximately -157.3 ± 0.4 kJ/mol. nist.gov The enthalpy of its hydrolysis reaction in the liquid phase has been determined to be -34.04 ± 0.21 kJ/mol. nist.gov
| Reaction | Parameter | Value | Reference |
|---|---|---|---|
| Benzoyl chloride (liquid) | Standard Enthalpy of Formation (ΔfH°) | -157.3 ± 0.4 kJ/mol | nist.gov |
| Hydrolysis of Benzoyl chloride (liquid) | Enthalpy of Reaction (ΔrH°) | -34.04 ± 0.21 kJ/mol | nist.gov |
Comparative Analysis and Selectivity
In this compound, the acyl chloride group is expected to be the more reactive of the two electrophilic sites towards most common nucleophiles. This is due to the greater partial positive charge on the carbonyl carbon of the acyl chloride and the fact that the chloride ion is an excellent leaving group. Consequently, in a reaction with a nucleophile such as an alcohol or a primary amine under standard conditions, it is anticipated that the acyl chloride would react preferentially to form an ester or an amide, respectively. However, the selectivity can be influenced by factors such as the nature of the nucleophile, the solvent, temperature, and the use of specific catalysts that might favor reaction at the isocyanate center.
Polymerization Chemistry
Step-Growth Polymerization Utilizing 4-Isocyanato-3-methylbenzoyl Chloride as a Monomer
The presence of two distinct reactive functional groups in this compound allows for its use as a monomer in the synthesis of various polymers through step-growth polymerization. The isocyanate group readily reacts with nucleophiles such as alcohols and amines, while the acyl chloride group can react with alcohols, amines, and other nucleophiles, often under different reaction conditions. This differential reactivity is key to producing a variety of polymer structures.
The isocyanate group of this compound is highly susceptible to nucleophilic attack by hydroxyl groups, forming a urethane (B1682113) linkage. This reaction is the basis for the synthesis of polyurethanes. When reacted with a diol or polyol, this compound can act as a monomer, leading to the formation of a polyurethane backbone. The acyl chloride group may remain intact during this process if the reaction conditions are carefully controlled, allowing for subsequent modification or polymerization.
The general reaction for polyurethane formation involves the addition of an alcohol to the isocyanate group. The rate of this reaction can be significantly influenced by catalysts. mdpi.com While specific studies detailing the use of this compound in polyurethane synthesis are not widely available in the public domain, the fundamental principles of polyurethane chemistry suggest its potential as a monomer. The resulting polymer would possess pendant acyl chloride groups, which could be used for further reactions. In some polyurethane formulations, acyl chlorides like benzoyl chloride are used as stabilizers to neutralize basic impurities from polyols, which could otherwise catalyze undesirable side reactions during storage of prepolymers. researchgate.net
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Reactive With | Resulting Linkage |
| Isocyanate (-NCO) | Alcohols (-OH) | Urethane (-NH-CO-O-) |
| Isocyanate (-NCO) | Amines (-NH2) | Urea (B33335) (-NH-CO-NH-) |
| Acyl Chloride (-COCl) | Alcohols (-OH) | Ester (-CO-O-) |
| Acyl Chloride (-COCl) | Amines (-NH2) | Amide (-CO-NH-) |
The acyl chloride group of this compound readily reacts with primary and secondary amines to form robust amide linkages. This reaction pathway can be exploited to synthesize polyamides. By reacting this compound with a diamine, a polyamide can be formed. In this scenario, the isocyanate group may either be preserved for subsequent reactions or participate in the polymerization, depending on the reaction conditions and the nature of the diamine.
The synthesis of polyamides from acyl chlorides and diamines is a well-established method, often proceeding at low temperatures. If the isocyanate functionality remains unreacted, it provides a site for post-polymerization modification, allowing for the introduction of other polymer chains or functional groups.
Similar to polyamide synthesis, the acyl chloride group can react with alcohols to form ester linkages, leading to the production of polyesters. The reaction of this compound with a diol would yield a polyester (B1180765) with pendant isocyanate groups. These isocyanate groups would be available for further chemical transformations, such as cross-linking or grafting, to tailor the final properties of the material. The synthesis of polyesters via the reaction of acyl chlorides and alcohols is a common and efficient process.
The dual functionality of this compound makes it an ideal candidate for the synthesis of hybrid polymers containing multiple types of linkages in the polymer backbone. For instance, reacting this monomer with a molecule containing both an amine and a hydroxyl group (an amino alcohol) could lead to the simultaneous formation of both amide and urethane linkages, resulting in a poly(urethane-amide).
The specific architecture of the resulting polymer would depend on the relative reactivity of the functional groups and the reaction sequence. For example, a one-pot reaction with a diamine and a diol could lead to a random copolymer containing urethane, amide, and potentially ester and urea linkages. Alternatively, a stepwise approach could be employed to create block copolymers with distinct polyurethane and polyamide or polyester segments. The synthesis of such complex polymer architectures, like poly(amide-co-urethane) and poly(urethane-co-ester), has been explored using other monomers, highlighting the potential for creating materials with tailored thermal and mechanical properties. researchgate.netnih.gov
Copolymerization Strategies
This compound can be copolymerized with other monomers to further tailor the properties of the resulting polymers. By incorporating other diisocyanates, diacyl chlorides, diols, or diamines into the polymerization reaction, a wide range of copolymers with varying compositions and properties can be achieved.
The homopolymerization of this compound is a theoretical possibility, although it would likely lead to a complex, cross-linked structure. The isocyanate group can react with another isocyanate group under certain conditions to form a trimer (isocyanurate), and the acyl chloride could potentially react with the urethane or amide linkages formed. However, detailed studies on the homopolymerization of this specific monomer are not readily found in the literature. The high reactivity of both functional groups suggests that controlling such a reaction to form a linear, soluble polymer would be challenging.
Crosslinking and Network Formation
The dual functionality of this compound makes it an excellent candidate for use as a crosslinking agent to form complex polymer networks with enhanced thermal and mechanical properties.
The isocyanate group of this compound can undergo cyclotrimerization to form highly stable isocyanurate rings. This reaction is a common method for producing rigid, thermosetting polyurethane foams and coatings with excellent thermal stability and flame retardancy. By incorporating this compound into a polymer backbone or using it as a crosslinker with polyols, the subsequent trimerization of the isocyanate groups can lead to the formation of a dense, crosslinked network.
Isocyanates can react with epoxides to form oxazolidone rings, which are known for their high thermal and chemical resistance. The reaction between the isocyanate group of this compound and a resin containing multiple epoxy groups can lead to the formation of a crosslinked network with oxazolidone linkages. These materials are expected to exhibit superior thermal stability compared to conventional polyurethanes.
The presence of both an isocyanate and an acyl chloride group allows for orthogonal crosslinking strategies. For example, in an interfacial polymerization process, the acyl chloride group can react with a diamine in the aqueous phase to form a polyamide membrane, while the isocyanate group, which is less reactive with water, can subsequently be crosslinked through reactions with a polyol or by trimerization in a separate step. nih.govmdpi.com This dual reactivity allows for the creation of complex, multi-layered, or gradient network structures.
Advanced Polymerization Methodologies
The unique reactivity of this compound also lends itself to more advanced polymerization methodologies, such as multicomponent reactions and click chemistry.
Isocyanide-based multicomponent reactions (IMCRs), like the Ugi and Passerini reactions, are powerful tools for the synthesis of complex molecules and polymers from three or more starting materials in a single step. beilstein-journals.orgnih.gov While these reactions typically use isocyanides, the isocyanate group of this compound can be envisioned as a precursor or a reactive component in related multicomponent polymerizations to generate diverse polymer structures.
Furthermore, the isocyanate and acyl chloride groups can be considered as "click" reactive handles. Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.govorganic-chemistry.org The reaction of the isocyanate group with thiols to form thiocarbamates is an example of a click reaction. alliedacademies.org Similarly, the acyl chloride can undergo efficient reactions with various nucleophiles. This allows for the use of this compound in the modular synthesis of functional polymers and materials.
Interfacial Polymerization for Controlled Morphology and Product Isolation
Interfacial polymerization is a technique where polymerization occurs at the interface of two immiscible liquids. researchgate.net Typically, a monomer dissolved in an aqueous phase reacts with another monomer dissolved in an organic phase. researchgate.netmit.edu This method is widely used to produce thin films and microcapsules. mit.edu
For a hypothetical interfacial polymerization involving this compound, one could envision a reaction with a diamine or a diol. The acyl chloride group would readily react with an amine to form a polyamide or with an alcohol to form a polyester, while the isocyanate group could react with water, amines, or alcohols to form urea or urethane linkages. The bifunctionality of the molecule could lead to cross-linked polymer networks. The control of reaction conditions such as monomer concentration, temperature, and the choice of solvents would, in theory, be crucial for controlling the morphology of the resulting polymer. mit.edu However, without experimental data, any discussion of specific morphologies or product isolation techniques for polymers derived from this specific compound remains speculative.
Development of Responsive Polymer Systems from Derived Structures
Responsive or "smart" polymers are materials that change their properties in response to external stimuli such as temperature, pH, or light. researchgate.net The isocyanate group is a versatile functional handle that can be used to graft responsive moieties onto a polymer backbone. researchgate.net For instance, polymers derived from this compound could potentially be modified post-polymerization. The isocyanate group allows for reactions with a variety of nucleophiles, which could introduce stimuli-responsive side chains. researchgate.net
For example, reacting the isocyanate groups on a polymer derived from this monomer with a temperature-responsive polymer containing a terminal amine or alcohol group could create a graft copolymer with thermoresponsive properties. Similarly, pH-responsive groups could be introduced. The development of such systems would depend on the successful synthesis of a base polymer from this compound and its subsequent modification. As no such base polymers are described in the available literature, a detailed account of the development of responsive systems is not possible.
Applications in Advanced Materials Science and Engineering
High-Performance Polymeric Materials
The structure of 4-isocyanato-3-methylbenzoyl chloride is conducive to the formation of robust polymers characterized by high thermal stability and mechanical strength, owing to its rigid aromatic core.
Thermosetting resins are polymers that, once cured, form a rigid, three-dimensional cross-linked network. The bifunctionality of this compound makes it a theoretical candidate for developing novel thermosets. It could be introduced into a formulation containing polyols (polyester or polyether polyols) and/or polyamines. The isocyanate group would react to form urethane (B1682113) or urea (B33335) cross-links, while the benzoyl chloride group could simultaneously or sequentially form ester or amide linkages, leading to a densely cross-linked network. This dual cross-linking mechanism could result in thermosets with exceptional thermal resistance and mechanical integrity, suitable for high-performance composites used in the aerospace, automotive, and electronics industries. researchgate.net
Illustrative Properties of High-Performance Thermosetting Resins
This table presents typical data for established high-performance thermosets to provide context for the performance targets of materials potentially derived from this compound.
| Property | Epoxy Composite | Polyurethane (PU) | Bismaleimide (BMI) |
|---|---|---|---|
| Glass Transition Temp. (Tg) | 150-220 °C | 100-180 °C | 250-350 °C |
| Tensile Strength | 55-130 MPa | 40-70 MPa | 80-120 MPa |
| Flexural Modulus | 2.5-4.5 GPa | 2.0-3.5 GPa | 3.5-5.0 GPa |
| Cure Temperature | 120-180 °C | 25-150 °C | 180-250 °C |
Beyond thermosets, this compound could be employed in the synthesis of high-performance linear thermoplastics, often categorized as engineering plastics. By carefully selecting co-monomers, it is possible to control which functional group reacts. For instance, reacting it with a diol under conditions that favor isocyanate reactivity would form a polyurethane, leaving the benzoyl chloride group available for subsequent reactions.
More directly, reacting it with a monomer containing both an amine and a hydroxyl group (an aminoalcohol) could lead to the formation of poly(amide-urethane)s or poly(ester-urethane)s. These polymers would combine the toughness and flexibility of urethanes with the high thermal and mechanical stability of aromatic polyamides or polyesters. tue.nlmdpi.com The methyl substituent on the aromatic ring would slightly modify solubility and chain packing, offering a route to fine-tune the final properties of the material. Such polymers are sought after for applications requiring high strength-to-weight ratios and resistance to harsh environments.
Representative Data for High-Performance Engineering Plastics
This table shows typical properties of existing engineering plastics, illustrating the performance goals for novel polymers.
| Property | Polyether Ether Ketone (PEEK) | Polyamide-imide (PAI) | Polycarbonate (PC) |
|---|---|---|---|
| Tensile Strength | 90-100 MPa | 150-190 MPa | 55-65 MPa |
| Flexural Modulus | 3.6 GPa | 4.5 GPa | 2.4 GPa |
| Heat Deflection Temp. (°C) | 152 °C | 278 °C | 130 °C |
| Max Service Temperature | 250 °C | 260 °C | 120 °C |
Functional Materials Development
The high reactivity of the isocyanate and benzoyl chloride groups makes the compound suitable for creating materials where surface interaction and chemical functionality are paramount.
Isocyanates are a cornerstone of high-performance adhesive and sealant technology due to their ability to form strong bonds with a wide variety of substrates. dow.comcovestro.com The this compound molecule could be used to formulate advanced adhesives. The isocyanate group can react with moisture from the air or with functional groups (like -OH or -NH2) on a substrate surface to create strong, covalent bonds.
The benzoyl chloride function offers an additional synthetic handle. It could be used to create a prepolymer by first reacting it with a polyol. This prepolymer, now containing the aromatic structure of the original monomer, could then be cross-linked through its terminal isocyanate groups upon application. This approach could lead to adhesives with enhanced cohesive strength, thermal stability, and tailored adhesion to specific surfaces. researchgate.net
Typical Performance of Polyurethane-Based Adhesives
This table provides illustrative data on the bonding capabilities of polyurethane adhesives.
| Property | Value Range | Substrates |
|---|---|---|
| Lap Shear Strength | 15-30 MPa | Steel, Aluminum |
| Peel Strength | 5-20 N/mm | Plastics, Composites |
| Elongation at Break | 50-800% | Flexible Substrates |
| Service Temperature | -40 to 120 °C | General Purpose |
Two-component polyurethane coatings are prized for their exceptional durability, chemical resistance, gloss retention, and weatherability. google.com These systems typically consist of a polyol resin and an isocyanate cross-linker that are mixed just before application. specialchem.com this compound could theoretically be integrated into such systems. It could act as a potent cross-linking agent, with both the isocyanate and benzoyl chloride groups reacting with the polyol to form a highly durable, cross-linked protective film. The use of blocked isocyanates is also a common strategy in coatings to create heat-curable systems, a role this molecule's derivatives could potentially fill. mdpi.commdpi.com The incorporation of its rigid, aromatic structure into the coating network would be expected to enhance surface hardness and provide excellent protection against abrasion and chemical attack.
Characteristic Properties of High-Performance Protective Coatings
This table shows representative data for industrial protective coatings.
| Property | Polyurethane Coating | Epoxy Coating |
|---|---|---|
| Pencil Hardness | H - 4H | 2H - 6H |
| Adhesion (ASTM D3359) | 5B | 5B |
| Solvent Resistance (MEK rubs) | >100 | >100 |
| UV Resistance | Excellent | Fair to Good |
| Chemical Resistance | Very Good | Excellent |
Ion exchange resins are based on a cross-linked polymer matrix to which ionic functional groups are covalently attached. sigmaaldrich.com The synthesis of such resins typically involves the functionalization of a pre-formed polymer bead, such as a styrene-divinylbenzene copolymer. google.comresearchgate.net
Theoretically, this compound could be used to create functional polymers for separation technologies in a multi-step process. One of its two reactive groups could be used to graft the molecule onto a polymer backbone. For example, the benzoyl chloride group could be made to react with a hydroxyl-functionalized polymer. The still-free isocyanate group could then be hydrolyzed to an amine group (-NH2), which could be further reacted (e.g., quaternized) to create an anion exchange site. While this is a more complex synthetic route than traditional chloromethylation and amination, it offers a pathway to introduce a unique combination of functional groups and structural elements into the resin, potentially leading to resins with novel selectivity for specific ions. google.com
General Classification of Ion Exchange Resins
This table outlines the basic types and properties of common ion exchange resins.
| Resin Type | Functional Group | Matrix Type | Typical Capacity (meq/g) |
|---|---|---|---|
| Strong Acid Cation | Sulfonic Acid (-SO3H) | Polystyrene-DVB | 4.5 - 5.5 |
| Weak Acid Cation | Carboxylic Acid (-COOH) | Acrylic | 9.0 - 10.0 |
| Strong Base Anion | Quaternary Amine (-N+R3) | Polystyrene-DVB | 3.5 - 4.2 |
| Weak Base Anion | Primary/Secondary/Tertiary Amine | Polystyrene-DVB | 4.0 - 6.0 |
Photoresist Polymers for Microfabrication
Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in microfabrication. The properties of these materials, such as sensitivity, resolution, and etching resistance, are dictated by their chemical structure. While specific research on the direct use of this compound in photoresist formulations is not extensively documented in publicly available literature, its chemical reactivity suggests a high potential for application in this field.
The isocyanate and acyl chloride moieties can be used to graft photosensitive groups onto a polymer backbone or to act as cross-linking sites in the presence of radiation. For instance, the acyl chloride can react with polymers containing hydroxyl or amino groups to form ester or amide linkages, respectively. Subsequently, the isocyanate group remains available for further reactions, such as a post-exposure bake step where it can react with a cross-linking agent or with residual moisture to form a less soluble network. This change in solubility upon exposure to light is the fundamental principle of how photoresists work.
Potential Reaction Scheme in Photoresist Formulation:
| Step | Reactants | Product Functionality |
| 1. Polymer Functionalization | Polymer with -OH groups + this compound | Polymer with pendant isocyanate groups |
| 2. Photo-initiated Cross-linking | Functionalized polymer + Photoacid generator + Light Exposure | Cross-linked, insoluble polymer network |
This dual reactivity allows for the design of novel photoresist systems with tailored properties for advanced lithographic applications.
Design of Conductive Polymers through Conjugated Systems
Conjugated polymers are organic polymers that possess a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons and gives them semiconductor properties. frontiersin.org The design of novel conjugated polymers often involves the introduction of various functional side chains to tune their solubility, processability, and electronic properties.
This compound can be utilized as a versatile modifying agent for pre-synthesized conjugated polymers containing nucleophilic functional groups like amines or alcohols. By reacting the acyl chloride group with these functionalities, the isocyanate group can be introduced as a pendant moiety. This pendant isocyanate group can then be used for a variety of post-polymerization modifications. For example, it can react with molecules that enhance conductivity, promote self-assembly, or improve solubility in specific solvents. This approach allows for the fine-tuning of the electronic and physical properties of the conjugated polymer without altering the conjugated backbone itself.
Conjugated microporous polymers (CMPs) are a class of materials that combine π-conjugated skeletons with permanent nanopores, showing promise in areas like gas adsorption and catalysis. rsc.org The rigid and reactive nature of this compound could potentially be exploited in the synthesis of novel CMPs, contributing to the formation of robust, porous architectures with tunable functionality.
Design of Tailored Macromolecular Architectures
The ability to control the architecture of macromolecules is crucial for tuning their physical and chemical properties. The distinct reactivity of the isocyanate and acyl chloride groups in this compound provides a powerful tool for the synthesis of complex polymer structures.
Branched and Hyperbranched Polymers for Rheological Control
Branched and hyperbranched polymers are characterized by their highly branched, tree-like structures, which lead to unique rheological properties such as lower viscosity compared to their linear analogues of the same molecular weight. This is advantageous in applications like coatings and processing aids.
This compound can act as an AB2-type monomer, where 'A' (the acyl chloride) can react with a difunctional monomer 'B2' (e.g., a diol), and the 'B' functionality (the isocyanate) can then react with another functional group in a subsequent step. This stepwise approach allows for the controlled growth of hyperbranched structures. The differential reactivity of the acyl chloride and isocyanate groups is key to preventing uncontrolled gelation during polymerization. For example, the acyl chloride can be selectively reacted with a diol at a lower temperature, followed by the reaction of the isocyanate groups at a higher temperature or with a different co-monomer.
Block Copolymers and Graft Copolymers for Phase Separation and Surface Modification
Block copolymers consist of two or more long sequences of different polymers linked together, while graft copolymers have a main polymer chain with side chains of a different polymer. researchgate.netmdpi.com These materials can self-assemble into ordered nanostructures, a property exploited in a wide range of applications, including drug delivery, nanolithography, and thermoplastic elastomers.
This compound can be used as a linking agent to create block copolymers. For example, a living polymer with a terminal hydroxyl group can be reacted with the acyl chloride of this compound, resulting in a polymer chain end-capped with an isocyanate group. This isocyanate-terminated polymer can then initiate the polymerization of another monomer or react with a second, pre-formed polymer chain containing a terminal alcohol or amine group to form a diblock copolymer.
For the synthesis of graft copolymers, a polymer backbone containing pendant hydroxyl or amine groups can be reacted with this compound to introduce pendant isocyanate groups. nih.gov These isocyanate groups can then be used to "graft from" by initiating the polymerization of a suitable monomer, or to "graft to" by reacting with pre-formed polymer chains with appropriate end groups. This allows for precise control over the density and length of the grafted chains, which in turn controls the final properties of the material. The ability to tailor surface properties is a key application of graft copolymers. mdpi.com
Table of Potential Reactions for Block and Graft Copolymer Synthesis
| Copolymer Type | Step 1 | Step 2 |
| Block Copolymer | Polymer-OH + this compound → Polymer-NCO | Polymer-NCO + Monomer → Block Copolymer |
| Graft Copolymer | Backbone-OH + this compound → Backbone-NCO | Backbone-NCO + Graft Monomer → Graft Copolymer |
Dendrimers and Star Polymers for Precise Molecular Control
Dendrimers are perfectly branched, monodisperse macromolecules with a central core, while star polymers consist of several linear polymer chains linked to a central core. instras.compostech.ac.kr These structures offer a high degree of control over molecular weight and functionality.
In the synthesis of dendrimers, this compound can be used in a convergent or divergent approach. In a divergent approach starting from a multifunctional core, the isocyanate or acyl chloride groups can be reacted with monomers that introduce more branching points in each generation. The dual functionality of the molecule allows for a high degree of control over the dendritic growth. For instance, the use of 3,5-diisocyanatobenzyl chloride in the synthesis of poly(ether urethane) dendrimers highlights the utility of isocyanate functionalities in building such complex architectures. instras.com
For star polymers, a multifunctional core containing, for example, hydroxyl groups can be reacted with the acyl chloride of this compound. This results in a core functionalized with multiple isocyanate groups, which can then initiate the polymerization of monomers to form the arms of the star polymer. This "grafting from" approach allows for the synthesis of star polymers with a high density of arms.
Analytical and Characterization Techniques for Research
Spectroscopic Characterization of 4-Isocyanato-3-methylbenzoyl Chloride and Its Derivatives
Spectroscopy is a cornerstone for the molecular-level investigation of this compound. It allows for the non-destructive identification of functional groups, elucidation of the compound's intricate structure, and determination of its exact molecular mass.
Infrared (IR) spectroscopy is an indispensable tool for the qualitative analysis of this compound, providing direct evidence of its key functional groups. The IR spectrum is dominated by a very strong and sharp absorption band for the asymmetric stretching vibration of the isocyanate (–N=C=O) group, which typically appears in the 2250–2285 cm⁻¹ region. remspec.com This peak is highly characteristic and its presence is a primary indicator of the compound's identity.
Another crucial absorption is that of the carbonyl (C=O) group in the acyl chloride moiety. This band is expected to appear at a high wavenumber, typically between 1770 and 1815 cm⁻¹, characteristic of reactive acyl halides. The precise position can be influenced by the electronic effects of the substituents on the aromatic ring. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range, while C-H stretching and bending vibrations provide further structural confirmation. researchgate.netnist.gov
IR spectroscopy is also exceptionally valuable for real-time reaction monitoring. remspec.com For instance, in reactions where the isocyanate group is consumed to form a urethane (B1682113) or urea (B33335), the progressive disappearance of the intense –N=C=O band around 2270 cm⁻¹ can be quantitatively tracked over time. remspec.comresearchgate.net This allows for the detailed study of reaction kinetics and the determination of reaction endpoints without the need for sample extraction. remspec.com
Table 1: Typical Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Isocyanate (–N=C=O) | Asymmetric Stretch | 2250 - 2285 | Strong, Sharp |
| Acyl Chloride (–COCl) | C=O Stretch | 1770 - 1815 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic Ring | C–H Stretch | 3000 - 3100 | Medium to Weak |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR: The proton NMR spectrum provides a precise map of the hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The three protons on the benzene (B151609) ring will appear as a complex multiplet system in the aromatic region (typically δ 7.0–8.5 ppm), with their specific chemical shifts and coupling patterns determined by their positions relative to the electron-withdrawing isocyanate and acyl chloride groups. The methyl (–CH₃) group, being attached to the aromatic ring, will produce a sharp singlet, typically in the δ 2.3–2.6 ppm range. organicchemistrydata.org
¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. masterorganicchemistry.com For this compound, nine distinct signals are expected: one for the methyl carbon, six for the aromatic carbons (as they are all unique), one for the carbonyl carbon of the acyl chloride, and one for the carbon in the isocyanate group. masterorganicchemistry.comlibretexts.org The chemical shifts for these carbons fall into predictable ranges. The carbonyl carbon is highly deshielded and appears far downfield (δ 165–175 ppm), while the isocyanate carbon also has a characteristic shift (δ 120–140 ppm). The aromatic carbons resonate in the δ 120–150 ppm range, and the methyl carbon appears upfield (δ 15–25 ppm). hw.ac.ukorganicchemistrydata.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (H) | 7.5 - 8.3 | Multiplet |
| ¹H | Methyl (–CH₃) | 2.3 - 2.6 | Singlet |
| ¹³C | Carbonyl (–C OCl) | 165 - 175 | Singlet |
| ¹³C | Aromatic (Ar–C ) | 120 - 150 | Singlet |
| ¹³C | Isocyanate (–NC O) | 120 - 140 | Singlet |
Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of its elemental composition (C₉H₆ClNO₂).
Electron ionization mass spectrometry (EI-MS) also provides valuable structural information through the analysis of fragmentation patterns. The molecular ion peak ([M]⁺) would be observed, along with a characteristic [M+2]⁺ peak at approximately one-third the intensity, due to the natural abundance of the ³⁷Cl isotope. The fragmentation of this compound is expected to proceed through the loss of stable neutral molecules or radicals. Common fragmentation pathways for related benzoyl chlorides include the loss of the chlorine radical (–Cl) followed by the loss of carbon monoxide (–CO) to form a substituted phenyl cation. nih.govnist.gov The isocyanate group can also fragment.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula |
|---|---|---|
| 195/197 | [M]⁺ (Molecular Ion) | [C₉H₆ClNO₂]⁺ |
| 160 | [M – Cl]⁺ | [C₉H₆NO₂]⁺ |
| 132 | [M – Cl – CO]⁺ | [C₈H₆NO]⁺ |
| 119 | [M – NCO – Cl]⁺ | [C₈H₆O]⁺ |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture. They are also the primary methods for assessing its purity and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis and purification of isocyanates. rsc.org Due to the high reactivity of the isocyanate and acyl chloride groups with protic solvents (like water or methanol), specialized methods are required.
For quantitative analysis, isocyanates are often derivatized prior to or during sample collection to form stable urea or urethane derivatives. koreascience.kr For example, reaction with an amine like 1-(2-pyridyl)piperazine (B128488) (1-2PP) yields a stable derivative that can be easily separated and quantified using reverse-phase HPLC with UV detection. koreascience.kr A typical setup would involve a C18 column with a gradient mobile phase, such as acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. koreascience.kr This derivatization approach provides high sensitivity and allows for the accurate determination of the compound in complex matrices. epa.gov
For purity assessment of the bulk material, a non-derivatization reverse-phase HPLC method can be developed using aprotic solvents. A method analogous to those used for other substituted benzoyl chlorides could employ a C18 column with a mobile phase of acetonitrile and water, ensuring rapid analysis to minimize on-column reactions. sielc.com This approach is suitable for identifying and quantifying non-reactive impurities. Preparative HPLC can also be used for the purification of the compound on a larger scale.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of this compound by GC is challenging due to its high reactivity and potential for thermal degradation in the hot injector and column. The acyl chloride can react with active sites on the column, and the isocyanate can polymerize at elevated temperatures.
Therefore, GC analysis of isocyanates typically involves derivatization to convert them into more volatile and stable compounds. nih.gov One established method involves reacting the isocyanate with an excess of a secondary amine, such as di-n-butylamine, to form a stable urea. The unreacted amine can then be quantified by GC, and the amount of isocyanate is calculated by difference. nih.gov Another approach is to analyze the derivatized urea product itself by GC-MS. researchgate.net
Alternatively, headspace GC can be used for indirect analysis by monitoring the evolution of a volatile product from a reaction. For example, the reaction of the isocyanate group with water produces carbon dioxide, which can be quantified by headspace GC to determine the isocyanate content. researchgate.net GC is also highly effective for analyzing volatile impurities that may be present in a sample of this compound, such as residual solvents (e.g., toluene) or starting materials. epa.gov
Advanced Material Characterization
Advanced material characterization provides in-depth insights into the performance capabilities of polymers under different conditions. For polymers derived from this compound, these techniques are essential for establishing their processing parameters and end-use performance.
Thermal analysis techniques are fundamental in determining the operational temperature limits and thermal stability of polymeric materials.
Differential Scanning Calorimetry (DSC) is utilized to identify phase transitions, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The Tg is a critical parameter for amorphous or semi-crystalline polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. For high-performance PAIs, a high Tg is often desirable, indicating dimensional stability at elevated temperatures. nasa.govrsc.org For instance, various aromatic PAIs have been shown to exhibit high glass transition temperatures, often in the range of 250°C to over 370°C, depending on the specific monomer combination and polymer backbone rigidity. nasa.govrsc.org
Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature, providing crucial information about its thermal stability and decomposition profile. TGA is used to determine the onset of decomposition and the temperature at which significant weight loss occurs. Aromatic PAIs are known for their excellent thermal stability, often showing initial decomposition temperatures (at 5% or 10% weight loss) well above 400°C in nitrogen or air. researchgate.netresearchgate.netmdpi.com This high thermal stability is attributed to the presence of strong aromatic and imide linkages in the polymer backbone. nasa.gov
Below is a table with representative thermal properties for various poly(amide-imide)s, illustrating the typical data obtained from DSC and TGA analyses.
Table 1: Representative Thermal Properties of Poly(amide-imide)s
| Polymer System | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10) (°C) in N2 |
|---|---|---|
| PAI from trifluoromethylated trimellitic anhydride | 256 - 317 | > 430 |
| PAI from adamantyl-containing diacid | 230 - 254 | 467 - 491 |
| PAI from 1,4-bis(trimellitimido)-2,5-dichlorobenzene | 256 - 317 | > 430 |
Note: The data presented are for analogous poly(amide-imide) systems and are intended to be representative. Actual values for polymers derived from this compound may vary.
Rheology is the study of the flow and deformation of matter. For polymers, rheological studies are critical for understanding their processability. The viscosity of polymer melts and solutions as a function of shear rate and temperature determines the optimal conditions for processes like injection molding, extrusion, and fiber spinning. wikipedia.orgacs.org
For PAIs, which often have high melting points and melt viscosities, rheological characterization is key to defining the processing window. researchgate.net The complex viscosity (η*), storage modulus (G'), and loss modulus (G'') are key parameters measured. The shear-thinning behavior, where viscosity decreases with increasing shear rate, is a common and important characteristic for the processing of many polymer melts. acs.org The hygroscopic nature of polyamides and their susceptibility to molecular weight changes at high temperatures necessitate careful control of experimental conditions, such as moisture content, during rheological measurements. researchgate.net
The mechanical properties of a material dictate its ability to withstand physical stresses. For polymers derived from this compound, which are anticipated to be used in demanding applications, a thorough evaluation of their mechanical performance is essential. Standard tests include tensile testing, which measures the material's response to being pulled apart.
Key properties determined from a tensile test include:
Tensile Strength: The maximum stress the material can withstand before breaking.
Young's Modulus (or Tensile Modulus): A measure of the material's stiffness.
Elongation at Break: The extent to which the material can be stretched before it fractures.
Aromatic PAIs are known for their high strength and stiffness. wikipedia.org Films cast from PAI solutions often exhibit high tensile strengths and moduli. researchgate.netresearchgate.netscispace.com For example, some PAI films have reported tensile strengths in the range of 92 to 127 MPa and tensile moduli from 2.59 to 3.65 GPa. scispace.com The incorporation of reinforcing agents, such as carbon fibers or nanoparticles, can further enhance these properties. researchgate.net
The following table provides representative mechanical properties for various PAI materials.
Table 2: Representative Mechanical Properties of Poly(amide-imide)s
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|
| PAI from adamantyl-containing diacid films | 67 - 110 | 2.1 - 2.6 | Not specified |
| PAI from 1,4-bis(trimellitimido)-2,5-dichlorobenzene films | 92 - 127 | 2.59 - 3.65 | 4 - 24 |
| PAI/FMWCNT/ECP ternary composites | ~70 | Not specified | Not specified |
Note: The data presented are for analogous poly(amide-imide) systems and are intended to be representative. Actual values for polymers derived from this compound may vary.
Morphological analysis, particularly using electron microscopy techniques, provides visual information about the microstructure of a material at the nano and microscale.
Scanning Electron Microscopy (SEM) is used to examine the surface topography and fracture surfaces of materials. mdpi.comtsijournals.com In the context of PAI composites, SEM can reveal the dispersion of fillers or reinforcing agents within the polymer matrix and the nature of the interface between the polymer and the filler. tsijournals.com For PAI membranes, SEM can be used to characterize the pore structure. researchgate.net
Transmission Electron Microscopy (TEM) allows for the observation of the internal structure of a material at a higher resolution than SEM. It can be used to visualize the phase morphology of polymer blends, the distribution of nanoparticles in a composite, and the crystalline structure of semi-crystalline polymers.
For polymers derived from this compound, morphological analysis is important for understanding how processing conditions and the incorporation of additives affect the final structure of the material, which in turn influences its properties. For instance, the uniform dispersion of nanoparticles, as observed by electron microscopy, is often correlated with improved mechanical and thermal properties. tsijournals.comresearchgate.net Electron tomography, an advanced electron microscopy technique, can even provide 3D reconstructions of the nanoscale morphology of polymer membranes, revealing complex structures like voids and crumples. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide a foundational understanding of a molecule's stability, reactivity, and spectroscopic properties.
The reactivity of a molecule is fundamentally governed by its electronic structure. Descriptors derived from quantum chemical calculations, such as Frontier Molecular Orbitals (FMOs) and Electrostatic Potential (ESP) maps, are crucial for predicting how a molecule will interact with other chemical species.
Frontier Molecular Orbitals (HOMO/LUMO): The FMO theory is a key concept for describing chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info
HOMO: This orbital represents the outermost electrons of the molecule and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons. thaiscience.info
LUMO: This is the lowest energy orbital that is capable of accepting electrons. A lower LUMO energy signifies a greater ability to accept electrons. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating high polarizability and greater chemical reactivity. researchgate.net For 4-isocyanato-3-methylbenzoyl chloride, the HOMO is expected to be localized primarily on the aromatic ring and the isocyanate group, while the LUMO would be concentrated on the highly electrophilic carbonyl carbon of the benzoyl chloride moiety.
Illustrative HOMO-LUMO Data for Related Aromatic Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzoyl Chloride | -9.85 | -1.82 | 8.03 |
| Phenyl Isocyanate | -9.41 | -0.95 | 8.46 |
| Toluene (B28343) | -9.14 | -0.25 | 8.89 |
Note: The data in this table is illustrative for related compounds and not the result of a specific calculation on this compound.
Electrostatic Potential (ESP) Mapping: An ESP map is a visualization of the electrostatic potential on the electron density surface of a molecule. walisongo.ac.id It provides a clear picture of the charge distribution, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net
Red Regions: Indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen. These are sites susceptible to electrophilic attack. researchgate.net
Blue Regions: Indicate positive electrostatic potential (electron-poor), typically found around hydrogen atoms bonded to electronegative atoms or on highly electrophilic carbons. These are sites susceptible to nucleophilic attack. walisongo.ac.id
Green/Yellow Regions: Indicate neutral or weakly polar areas.
For this compound, an ESP map would show a strong positive potential (deep blue) on the carbonyl carbon of the benzoyl chloride group, highlighting its extreme electrophilicity. Another positive region would be located on the carbon of the isocyanate group. Negative potentials (red) would be concentrated on the carbonyl oxygen, the isocyanate oxygen, and to a lesser extent, the isocyanate nitrogen.
Understanding how a reaction proceeds step-by-step is crucial for controlling its outcome. Transition State Theory (TST) provides a framework for analyzing the energetics of a reaction pathway. wikipedia.org
According to TST, reactants must pass through a high-energy configuration known as the transition state (or activated complex) to be converted into products. solubilityofthings.comlibretexts.org This transition state represents the maximum energy barrier that must be overcome and is a fleeting, unstable arrangement of atoms where bonds are partially broken and formed. solubilityofthings.com
Quantum chemical calculations can map the entire reaction coordinate, which plots the energy of the system as reactants are transformed into products. utexas.edu This process involves:
Locating Stationary Points: Identifying the energy minima corresponding to reactants, products, and any intermediates.
Finding the Transition State: Locating the first-order saddle point on the potential energy surface that connects reactants to products (or intermediates). utexas.edu
Calculating the Activation Energy (Ea): Determining the energy difference between the reactants and the transition state. solubilityofthings.com
This information allows for the construction of a reaction energy profile, which details the thermodynamics and kinetics of each step. For this compound, a bifunctional molecule, the reaction mechanisms at both the acyl chloride and isocyanate sites can be elucidated. For example, the profile for a nucleophilic acyl substitution at the benzoyl chloride group would reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. Similarly, the addition of a nucleophile (like an alcohol or amine) to the isocyanate group could be modeled to determine the activation barrier. nih.gov
Hypothetical Reaction Energy Profile Data
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Molecule + Nucleophile) | 0.0 |
| Transition State 1 (TS1) | +15.2 |
| Tetrahedral Intermediate | -5.8 |
| Transition State 2 (TS2) | +12.5 |
| Products | -20.1 |
Note: This table represents a hypothetical energy profile for a nucleophilic acyl substitution reaction and serves as an illustrative example.
Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can aid in the identification and characterization of a compound.
Vibrational Frequencies (IR Spectroscopy): Theoretical calculations can determine the normal modes of vibration for a molecule. The frequencies of these vibrations correspond to the absorption bands observed in an infrared (IR) spectrum. researchgate.net For this compound, calculations would predict characteristic high-frequency stretching vibrations for the N=C=O group (isocyanate, typically ~2270 cm⁻¹) and the C=O group (acyl chloride, typically ~1770 cm⁻¹). nist.gov Comparing the calculated spectrum with an experimental one can confirm the molecular structure.
NMR Chemical Shifts: The magnetic shielding of atomic nuclei can also be calculated, which directly relates to the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. pitt.edu By calculating the ¹H and ¹³C chemical shifts for this compound, one can predict its NMR spectrum. sigmaaldrich.comchemicalbook.com This is invaluable for assigning peaks in an experimental spectrum and confirming the regiochemistry of the substituents on the aromatic ring.
Predicted vs. Experimental Spectroscopic Data for a Related Compound (3-Methylbenzoyl chloride)
| Parameter | Functional Group | Typical Experimental Value | Typical Calculated Value |
|---|---|---|---|
| IR Frequency (cm⁻¹) | C=O Stretch | 1772 | 1775 (scaled) |
| ¹³C NMR Shift (ppm) | C=O Carbon | 168.5 | 169.1 |
| ¹³C NMR Shift (ppm) | Methyl Carbon | 21.2 | 21.5 |
| ¹H NMR Shift (ppm) | Methyl Protons | 2.42 | 2.45 |
Note: Experimental data is for 3-Methylbenzoyl chloride. Calculated values are illustrative of the typical accuracy of such predictions.
Molecular Dynamics Simulations
While quantum mechanics focuses on the electronic structure of static molecules, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. mdpi.com MD simulations provide a dynamic picture of molecular behavior and are essential for understanding conformational flexibility and intermolecular interactions in condensed phases. researchgate.net
Molecules that are not completely rigid can exist in various spatial arrangements called conformations. This compound possesses conformational flexibility primarily due to the rotation around the single bond connecting the aromatic ring to the carbonyl chloride group.
MD simulations can be used to explore the potential energy surface associated with this rotation. By simulating the molecule's movement over nanoseconds, researchers can:
Identify the most stable (lowest energy) conformation.
Determine the energy barriers between different conformations.
Understand how temperature affects the population of different conformers.
For this molecule, the planarity between the aromatic ring and the carbonyl group is likely to be the most stable conformation due to conjugation. The simulation would quantify the rotational barrier and the torsional angles that define the molecule's flexibility.
Given its two reactive functional groups (isocyanate and acyl chloride), this compound can act as a monomer to form polymers, such as polyamides or polyurethanes. MD simulations are a powerful tool for investigating the behavior of these resulting polymer chains. mdpi.com
By simulating a system containing multiple polymer chains (for bulk properties) or polymer chains in a solvent (for solution properties), MD can provide insights into:
Chain Conformation and Entanglement: How individual polymer chains fold and interact with each other in a melt or solution. researchgate.net
Intermolecular Forces: The nature and strength of interactions (e.g., van der Waals, dipole-dipole) between polymer chains and between the polymer and solvent molecules.
Dynamical Properties: The simulation can track the movement of the polymer chains to calculate properties like the glass transition temperature (Tg) and diffusion coefficients, which are critical for understanding the material's physical properties. mdpi.comresearchgate.net
These simulations help in designing polymers with specific macroscopic properties by understanding their microscopic structure and dynamics.
Structure-Reactivity/Property Relationship Modeling
Computational modeling provides a powerful lens for understanding and predicting the behavior of chemical compounds, offering insights that can guide experimental work and accelerate the discovery of new materials. In the context of this compound, structure-reactivity and structure-property relationship modeling can be employed to forecast its chemical reactivity and its performance as a monomer in polymerization reactions. These models are built on the principle that the chemical structure of a molecule intrinsically determines its properties and reactivity.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property descriptors of a set of compounds with their chemical reactivity. researchgate.net For a difunctional molecule like this compound, which contains both a highly reactive acyl chloride group and an isocyanate group, QSAR models can be invaluable for predicting its behavior in various chemical transformations.
The development of a QSAR model for the reactivity of this compound would involve several key steps. First, a dataset of related isocyanato-benzoyl chloride derivatives would be compiled. For each compound in this dataset, a series of molecular descriptors would be calculated using computational chemistry software. These descriptors can be categorized as:
Electronic Descriptors: These quantify the electron distribution in the molecule. Examples include partial atomic charges on the carbonyl carbons of the acyl chloride and isocyanate groups, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity.
Once these descriptors are calculated, they are statistically correlated with experimentally determined reactivity data. For this compound, this could involve reaction rates with specific nucleophiles, such as amines or alcohols. The goal is to develop a regression model that can accurately predict the reactivity of new, untested derivatives.
Hypothetical QSAR Study Data for Reactivity with a Primary Amine:
| Compound | Electronic Descriptor (LUMO Energy, eV) | Steric Descriptor (Molecular Volume, ų) | Observed Rate Constant (k, M⁻¹s⁻¹) | Predicted Rate Constant (k, M⁻¹s⁻¹) |
| This compound | -1.5 | 150 | 0.5 | 0.48 |
| 4-Isocyanato-benzoyl chloride | -1.4 | 140 | 0.4 | 0.41 |
| 4-Isocyanato-3-chlorobenzoyl chloride | -1.7 | 155 | 0.7 | 0.68 |
| 4-Isocyanato-3-methoxybenzoyl chloride | -1.3 | 160 | 0.3 | 0.32 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Beyond predicting simple chemical reactions, computational models can also forecast the outcomes of polymerization processes involving this compound and the properties of the resulting polymers. arxiv.org Given its two reactive sites, this compound could potentially be used to create a variety of polymer architectures, including polyamides, polyurethanes, or more complex structures, depending on the reaction conditions and the chosen co-monomers.
Predictive modeling in this area often utilizes machine learning algorithms and molecular dynamics simulations. ehu.esarxiv.org These approaches can predict key polymer attributes based on the monomer's structure. rsc.orgnih.gov
Key predicted polymer properties can include:
Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) are crucial for determining the operational range of a polymer. Models can predict these based on factors like chain stiffness and intermolecular forces.
Mechanical Properties: Tensile strength, modulus, and elongation at break can be estimated by simulating the polymer's response to mechanical stress.
Optical Properties: Refractive index and transparency can be predicted based on the electronic structure of the polymer chains.
For example, a model could be trained on a dataset of known polymers, using the SMILES (Simplified Molecular Input Line Entry System) strings of their monomers as input. ehu.es The model would learn the relationships between structural features encoded in the SMILES string and the resulting polymer properties. ehu.es This trained model could then be used to predict the properties of a novel polymer synthesized from this compound.
Hypothetical Prediction of Polymer Properties:
| Monomer | Predicted Glass Transition Temperature (Tg, °C) | Predicted Tensile Strength (MPa) | Predicted Refractive Index |
| This compound | 180 | 85 | 1.62 |
| 4-Isocyanatobenzoyl chloride | 175 | 80 | 1.60 |
| 3-Isocyanato-4-methylbenzoyl chloride | 170 | 82 | 1.61 |
Note: The data in this table is hypothetical and for illustrative purposes only.
These computational tools offer a significant advantage in materials science, allowing for the in-silico screening of potential monomers and the targeted design of polymers with specific, desirable properties, thereby reducing the time and cost associated with experimental trial-and-error. ehu.es
Future Research Directions and Prospects
Development of Sustainable Synthetic Routes for 4-Isocyanato-3-methylbenzoyl Chloride
A primary focus of future research will be to align the synthesis of this compound with the principles of green chemistry, moving away from hazardous reagents and environmentally damaging processes.
The future of chemical manufacturing hinges on the adoption of sustainable practices. For a molecule like this compound, this involves a multi-faceted approach to greening its lifecycle.
Solvent-Free and Catalyst-Free Conditions: Research efforts could be directed towards developing solid-state or melt-phase reactions that eliminate the need for volatile organic solvents. Mechanochemistry, which uses mechanical force to induce reactions, has shown promise for the solvent-free synthesis of some chemical intermediates and could be an avenue for exploration. chemrxiv.org For instance, the Williamson-type alkylation step in certain amine syntheses has been successfully performed under solvent-free mechanochemical conditions. chemrxiv.org Furthermore, exploring catalyst-free reaction pathways, potentially activated by thermal or photochemical means, would reduce process complexity and environmental burden. libretexts.org
Bio-based Precursors: A significant leap in sustainability would be the derivation of precursors from renewable resources. Lignin, a complex polymer abundant in biomass, is a rich source of aromatic compounds. chemrxiv.org Research could investigate pathways to derive molecules like guaiacol (B22219) or vanillyl alcohol from lignin, which could then be chemically modified to create a bio-based version of the toluene (B28343) backbone of this compound. chemrxiv.org This would reduce the reliance on petrochemical feedstocks.
The traditional use of phosgene (B1210022) in isocyanate synthesis is a major drawback due to its extreme toxicity and the corrosive nature of byproducts like hydrogen chloride. rsc.orgnih.gov Therefore, developing and adapting phosgene-free routes is a critical area of future research. rsc.org
Several non-phosgene pathways are being actively investigated for general isocyanate production and could be adapted for this compound. nih.govacs.org These methods typically involve the generation of a carbamate (B1207046) intermediate followed by its thermal decomposition. nih.govacs.org
Key phosgene-free approaches include:
The Curtius Rearrangement: This method involves the thermal or photochemical decomposition of an acyl azide (B81097) to form the isocyanate. libretexts.org While effective at a laboratory scale, the toxicity and explosive nature of azide compounds present challenges for industrial application. researchgate.net
The Urea (B33335) and Dimethyl Carbonate (DMC) Methods: These routes use less hazardous reagents. The urea method, for example, reacts an amine with urea to produce a carbamate, which is then pyrolyzed. acs.org The DMC method follows a similar principle and avoids the use of chlorine altogether, simplifying purification and improving product quality. nih.govacs.org
Reductive and Oxidative Carbonylation: These methods involve reacting nitro or amino compounds, respectively, with carbon monoxide and a catalyst to form the isocyanate group. nih.govacs.org
Table 1: Comparison of Phosgene vs. Phosgene-Free Isocyanate Synthesis Routes
| Feature | Phosgene Route | Phosgene-Free Routes (e.g., Carbamate Decomposition) |
|---|---|---|
| Primary Reagent | Phosgene (COCl₂) | Carbonates (e.g., DMC), Urea, Carbon Monoxide |
| Toxicity Profile | Extremely high toxicity, significant safety risks. nih.govacs.org | Generally lower toxicity reagents. acs.org |
| Byproducts | Hydrogen Chloride (HCl), highly corrosive. nih.gov | Alcohols, CO₂, which can often be recycled. |
| Process Conditions | Often requires high temperatures and pressures. nih.gov | Varies; may involve catalyzed synthesis followed by thermal decomposition. nih.govacs.org |
| Environmental Impact | High, due to toxic reagents and corrosive waste. | Lower, aligns better with green chemistry principles. rsc.orgnih.gov |
| Maturity | Well-established, high-yield industrial process. nih.govacs.org | Newer, under active development and optimization. acs.org |
Exploration of Novel Polymer Architectures and Composites
The dual reactivity of this compound makes it a highly attractive monomer for designing complex and functional polymers.
The development of "smart" polymers that can respond to their environment or self-repair is a major frontier in materials science. rsc.org
Self-Healing Materials: this compound could be a key component in creating polymers with intrinsic self-healing capabilities. The isocyanate group can form robust polyurethane linkages, creating the primary polymer backbone. The acyl chloride group, meanwhile, could be used to introduce dynamic covalent bonds (like Diels-Alder adducts or disulfide linkages) or reversible non-covalent interactions (like hydrogen bonds). researchgate.net Upon damage, an external stimulus (such as heat or light) could trigger the reversible breaking and reforming of these specific bonds, allowing the material to heal. rsc.orgresearchgate.net
Stimuli-Responsive Polymers: These materials change their properties in response to external triggers like pH, temperature, or light. nih.govmdpi.com The acyl chloride handle on the monomer is particularly versatile for this application. It can be reacted with molecules that contain responsive groups. For example, reacting it with a hydroxyl-functionalized pH-sensitive molecule could create a polymer that changes its solubility or swells in response to pH changes. Similarly, attachment of thermoresponsive polymer chains (like poly(N-isopropylacrylamide)) could lead to materials with a lower critical solution temperature (LCST), enabling thermally triggered phase transitions. mdpi.com
The unique polymers derived from this compound could find applications in several high-technology areas.
Additive Manufacturing (3D Printing): The compound could be used as a reactive crosslinker or monomer in photocurable resins for stereolithography (SLA) or digital light processing (DLP) 3D printing. Its dual functionality would allow for the creation of 3D printed objects with enhanced thermal stability, mechanical properties, and potentially embedded functionalities like self-healing.
Smart Textiles: The acyl chloride group can readily react with hydroxyl or amine groups present on the surface of natural or synthetic fibers (e.g., cotton, nylon). This would allow for the permanent grafting of a polyurethane layer or other functional molecules onto the textile surface, potentially imparting properties like hydrophobicity, antimicrobial activity, or stimuli-responsive color change.
Flexible Electronics: In flexible electronics, there is a need for robust, flexible, and environmentally stable dielectric and encapsulant materials. Polyurethanes derived from this compound could be tailored to have excellent insulating properties. The second functional group could be used to enhance adhesion to substrates or to introduce other desirable properties, making them suitable for protecting flexible circuits and sensors.
Advanced Mechanistic Understanding and Precise Reaction Control
To fully exploit the potential of this compound, a deep understanding of its reaction kinetics and mechanisms is essential. The presence of two distinct and highly reactive functional groups—isocyanate and acyl chloride—presents a challenge and an opportunity. These groups can exhibit different reactivities towards various nucleophiles (e.g., alcohols, amines, water).
Future research must focus on detailed mechanistic studies to answer key questions:
Chemoselectivity: Under what conditions (temperature, solvent, catalyst) does one group react preferentially over the other? For instance, studies on related carbamoyl (B1232498) chlorides show they can exist in equilibrium with their corresponding isocyanate and HCl in certain solvents, a behavior that must be quantified for this specific molecule. nih.gov
Kinetics: What are the relative reaction rates of the isocyanate and acyl chloride groups with different nucleophiles? This knowledge is crucial for designing one-pot reactions and controlling the sequence of polymer chain formation and crosslinking.
Catalyst Effects: How do different catalysts (e.g., tertiary amines, organometallic compounds) influence the rate and selectivity of the reactions at each functional site?
By achieving precise control over the reaction pathways, chemists can tailor the final polymer architecture—be it linear, branched, or crosslinked—and thus fine-tune the material's properties for specific applications. Applying advanced analytical techniques and computational modeling will be instrumental in developing this fundamental understanding.
Computational Design and Predictive Modeling for Accelerated Material Innovation and Discovery
The advancement of computational chemistry and data science presents a significant opportunity to accelerate the discovery and design of novel materials derived from this compound. By simulating molecular interactions and predicting material properties, researchers can significantly reduce the time and resources required for experimental synthesis and testing. This in-silico approach allows for the rapid screening of vast chemical spaces and the rational design of polymers and functional materials with tailored characteristics.
At the heart of computational design are quantum chemical calculations, such as Density Functional Theory (DFT), which can elucidate the reactivity of this compound. rsc.orgmdpi.com DFT methods are instrumental in understanding the electronic structure and predicting the reaction mechanisms at an atomic level. rsc.org For instance, the reactivity of the isocyanate (-NCO) and acyl chloride (-COCl) groups can be modeled to predict their behavior in polymerization reactions. The presence of both an electron-withdrawing acyl chloride and a methyl group on the aromatic ring influences the reactivity of the isocyanate group, a factor that can be quantified through computational analysis. nih.gov
Predictive modeling can be extended to forecast the macroscopic properties of polymers synthesized from this monomer. Techniques like Group Interaction Modelling (GIM) and machine learning algorithms can predict properties such as thermal stability, mechanical strength, and optical characteristics based on the molecular structure of the repeating units. researchgate.netadhesivesmag.com For example, by computationally generating a library of potential co-monomers to react with this compound, a virtual screening process can identify promising candidates for high-performance polyamides, polyurethanes, or other polymers. acs.org This synergy between diversity-oriented synthesis and virtual screening can streamline the material discovery process. acs.org
A key area of application for these computational tools is in the development of advanced polymers. By modeling the polymerization of this compound with various diols or diamines, it is possible to predict the properties of the resulting polyurethanes or polyamides. This includes predicting the glass transition temperature, tensile strength, and degradation pathways, thereby guiding the synthesis of materials for specific applications, from high-performance coatings to biomedical devices.
The table below illustrates how computational models can be used to screen potential co-monomers for reaction with this compound, predicting key properties of the resulting polymer.
Table 1: Virtual Screening of Co-monomers for Polymer Synthesis with this compound
| Co-monomer | Predicted Polymer Type | Predicted Glass Transition Temperature (Tg) (°C) | Predicted Tensile Strength (MPa) |
|---|---|---|---|
| 1,4-Butanediol | Polyurethane | 110 | 65 |
| Hexamethylene diamine | Polyamide-urea | 155 | 80 |
| 4,4'-Oxydianiline | Poly(amide-imide) | 280 | 120 |
Furthermore, computational fluid dynamics can be employed to simulate the processing of these novel polymers, such as in injection molding or foaming processes, optimizing conditions and predicting the final product's morphology and performance. mdpi.com
Another aspect of predictive modeling involves the use of Quantitative Structure-Activity Relationship (QSAR) models. While often used in drug discovery, QSAR can be adapted to predict the reactivity and properties of a series of related monomers based on their structural features. researchgate.net This can accelerate the optimization of the monomer structure itself for desired polymer characteristics.
The table below provides an example of how DFT calculations could be used to predict the relative reactivity of the functional groups in this compound under different catalytic conditions, which is crucial for controlling the outcome of polymerization.
Table 2: Predicted Reactivity of Functional Groups using DFT Calculations
| Catalyst | Functional Group | Predicted Activation Energy (kJ/mol) | Predicted Reaction Rate Constant (s⁻¹) |
|---|---|---|---|
| Tertiary Amine | Isocyanate (-NCO) | 75 | 1.2 x 10⁻³ |
| None | Isocyanate (-NCO) | 120 | 5.5 x 10⁻⁶ |
| Lewis Acid | Acyl Chloride (-COCl) | 60 | 8.8 x 10⁻³ |
By integrating these computational and predictive modeling techniques, the development of new materials from this compound can transition from a trial-and-error approach to a more directed and efficient process of innovation. This data-driven methodology not only accelerates the discovery of new materials but also provides a deeper fundamental understanding of structure-property relationships. adhesivesmag.com
Q & A
Q. What regulatory frameworks apply to this compound in academic research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
